Cas no 19410-02-7 (5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-)

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- structure
19410-02-7 structure
Product Name:5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
CAS No:19410-02-7
MF:C22H24N2O
MW:332.438765525818
CID:167064
PubChem ID:65693
Update Time:2025-04-19

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
    • 11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[1,2]cyclohepta[3,4-b]pyridine
    • Tropirine
    • 3alpha-((1-Aza-5H-dibenzo(a,d)cycloheoten-5-yl)oxy)tropan
    • 3alpha-((5H-Benzo(4,5)cyclohepta(1,2-b)pyridyl)-5-oxy)tropane
    • 3alpha-((5H-Benzo(4.5)cyclohepta(1,2-b)pyridyl)-5-oxytropane
    • 5-(3-alpha-Tropanyloxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
    • 5H-Benzo(4,5)cyclohepta(1,2
    • BRN 1498977
    • Tropirina
    • Tropirina [INN-Spanish]
    • Tropirine [INN]
    • Tropirinum
    • Tropirinum [INN-Latin]
    • UNII-HQI5U1E83E
    • (1R,5S)-3α-[(5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • DTXSID701043199
    • BS 7723 FREE BASE
    • 19410-02-7
    • CHEMBL2105602
    • BS-7723 FREE BASE
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-(3-alpha-tropanyloxy)-
    • Q27280056
    • 3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • HQI5U1E83E
    • (+/-)-3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene
    • BS 7723 [AS MALEATE]
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-((8-methyl-8-azabicyclo(3.2.1)oct-3-yl)oxy)-, endo-
    • Inchi: 1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22?
    • InChI Key: DPNODNPIXASWQY-RPIYSHSISA-N
    • SMILES: O(C1C2=CC=CN=C2C=CC2C=CC=CC1=2)C1C[C@@H]2CC[C@H](C1)N2C

Computed Properties

  • Exact Mass: 332.188863393g/mol
  • Monoisotopic Mass: 332.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.4Ų
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD